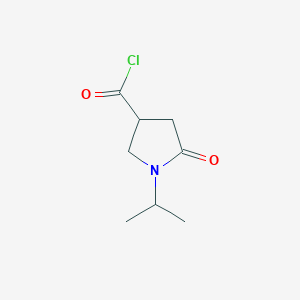
N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide, also known as CMHO, is a synthetic compound widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is a key enzyme in the nervous system. CMHO has a wide range of applications, including in the study of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, it has been used to study the effects of drugs on the nervous system.
Aplicaciones Científicas De Investigación
1. Synthesis of Novel H1-Antihistaminic Agents
- N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide has been utilized in the synthesis of novel H1-antihistaminic agents. This includes the creation of 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which have shown significant protection against histamine-induced bronchospasm in guinea pigs, indicating potential as new class H1-antihistaminic agents (Alagarsamy et al., 2008).
2. Investigation of Molecular Structures and Vibrational Characteristics
- The compound has been used in studies focusing on the molecular structure and vibrational characteristics of related compounds. For instance, research on N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, which are structurally related, involved extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra analyses (Arjunan et al., 2009).
3. Synthesis and Antimicrobial Activity of Derivatives
- Derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, synthesized from reactions involving chloroacetylation of diphenylamine (a compound related to this compound), have been studied for their antimicrobial and antifungal activities. These compounds have demonstrated significant potential as antimicrobial and antifungal agents (Kumar & Mishra, 2015).
4. Application in Agriculture
- Compounds structurally similar to this compound have been examined for their applications in agriculture. For example, chloroacetanilide herbicides, which include similar structural motifs, have been studied for their effects on soil and plant systems, indicating their significance in agricultural practices (David et al., 2003).
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-hydrazinyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-5-4-6(10)2-3-7(5)12-8(14)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQRCCDUIINATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid](/img/structure/B1396282.png)
![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/structure/B1396283.png)




![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)
amino]carbonyl}benzoic acid](/img/structure/B1396295.png)
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396298.png)




![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)
